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Cat. No.: B192750 Get Quote

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Cetirizine
Hydrochloride in Humans

Introduction
Cetirizine, an active human metabolite of hydroxyzine, is a potent and highly selective second-

generation histamine H1 receptor antagonist.[1][2] Its chemical structure, characterized by a

terminal carboxylic acid function, contributes to its distinct pharmacokinetic properties and

selectivity.[1] Unlike first-generation antihistamines, cetirizine exhibits minimal penetration of

the blood-brain barrier, resulting in a lower incidence of sedative effects.[3][4] This guide

provides a comprehensive overview of the absorption, distribution, metabolism, and excretion

(ADME) of cetirizine in humans, tailored for researchers, scientists, and drug development

professionals.

Pharmacokinetics
The pharmacokinetic profile of cetirizine is characterized by rapid absorption, limited

metabolism, and primary excretion via the kidneys. Its pharmacokinetics are linear for oral

doses ranging from 5 to 60 mg.[2][5]

Absorption
Cetirizine is rapidly and extensively absorbed following oral administration of tablet or syrup

formulations.[2][5]
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Bioavailability: The oral bioavailability is at least 70%.[5]

Time to Maximum Concentration (Tmax): Peak plasma concentrations are typically reached

approximately 1.0 hour after administration in a fasted state.[3][4][5]

Effect of Food: Food does not affect the extent of cetirizine absorption (bioavailability) but

may delay the Tmax by about 1.7 hours and decrease the peak plasma concentration

(Cmax) by approximately 23%.[5][6]

Distribution
Plasma Protein Binding: Cetirizine is highly bound to plasma proteins, primarily albumin, with

a mean binding of 93% to 96%.[1][5] This binding is independent of concentration within the

therapeutic range.[2][5]

Volume of Distribution (Vd): The apparent volume of distribution is estimated to be low,

ranging from 0.3 to 0.45 L/kg, suggesting limited distribution into tissues.[5][7]

Blood-Brain Barrier Penetration: Cetirizine poorly and slowly crosses the blood-brain barrier.

[5] This is attributed to its chemical properties and its function as a substrate for P-

glycoprotein (P-gp), an efflux transporter pump located on the luminal surface of cerebral

endothelial cells.[5][8][9] This limited central nervous system (CNS) penetration is a key

factor in its non-sedating profile at typical therapeutic doses.[4]

Metabolism
Cetirizine undergoes limited metabolism in humans and is not significantly metabolized by the

cytochrome P450 (CYP450) enzyme system.[3][5] This characteristic minimizes the risk of

drug-drug interactions with medications that are inhibitors or inducers of CYP450 enzymes.[5]

Metabolic Pathway: While metabolism is not extensive, cetirizine does undergo some

biotransformation through pathways including oxidation and conjugation.[5] A minor

metabolite, formed via oxidative O-dealkylation of the side chain, has been identified in

plasma and feces; this metabolite has negligible antihistaminic activity.[1][3][10]

Unchanged Drug: A significant portion of the administered dose is excreted unchanged.

Studies with radiolabeled cetirizine show that approximately 70% of the dose is recovered as
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unchanged cetirizine in the urine over 24 hours.[5] Another study indicated that 60% of the

dose was recovered in the 24-hour urine.[10]

Excretion
The primary route of elimination for cetirizine is through the kidneys.

Renal Excretion: Approximately 70% to 85% of an oral dose is excreted in the urine, with

about 60% of that being the unchanged parent drug.[1][5] Elimination in the urine occurs via

an active transport mechanism.[5]

Fecal Excretion: About 10% to 13% of the dose is eliminated in the feces.[2][5]

Elimination Half-Life (t½): In healthy adult volunteers, the mean elimination half-life is

approximately 8.3 hours, with a range of 6.5 to 10 hours.[2][3][5] The duration of action

persists for at least 24 hours.[5]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of cetirizine in various

human populations.

Table 1: Pharmacokinetic Parameters of Cetirizine in Healthy Adults (10 mg Oral Dose)
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Parameter Value Reference(s)

Bioavailability >70% [5]

Tmax (fasted) ~1.0 hour [4][5]

Cmax (10 mg single dose) 257 - 311 ng/mL [4][5]

AUC₀-∞ 2526 - 3721 ng·h/mL [6]

Plasma Protein Binding 93% - 96% [1][5]

Volume of Distribution (Vd/F) 0.3 - 0.45 L/kg [5][7]

Elimination Half-Life (t½) 6.5 - 10 hours (mean ~8.3) [3][5]

Total Body Clearance (Cl/F) ~53 mL/min [2]

Renal Clearance
Significantly correlated with

creatinine clearance
[7]

Primary Excretion Route Urine (70-85%) [5]

% Excreted Unchanged in

Urine
~60% [1][5]

Table 2: Impact of Special Populations on Cetirizine Pharmacokinetics
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Population
Key Pharmacokinetic
Changes

Reference(s)

Geriatric (>65 years)

Elimination half-life increased

to ~12 hours; Total body

clearance reduced.

[5][7]

Hepatic Impairment
Elimination half-life increased

to ~14 hours.
[5]

Mild Renal Impairment
Elimination half-life increased

to ~19 hours.
[7]

Moderate Renal Impairment

(CrCl 11-31 mL/min)

3-fold increase in half-life (~20

hours); 70% decrease in

clearance.

[2][7]

Dialysis Patients

Elimination half-life increased

to ~20 hours; AUC increased

~3-fold.

[1]

Experimental Protocols
Protocol for a Human Bioequivalence Study
Bioequivalence studies are fundamental in demonstrating that a generic drug formulation

performs equivalently to a reference product. A typical protocol for a single-dose cetirizine study

is as follows:

Study Design: A randomized, two-period, two-sequence, crossover design is commonly

employed.[6][11]

Subjects: Healthy adult volunteers (typically male) aged 18 years or older are recruited.[6]

[11] Exclusion criteria include hypersensitivity to cetirizine, conditions affecting drug

absorption or metabolism (e.g., renal or hepatic disease), and recent use of investigational

drugs.[11]

Dosing: After an overnight fast, subjects receive a single oral dose of either the test or

reference cetirizine formulation (e.g., 10 mg tablet) with a standardized volume of water.[6] A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Cetirizine
https://pubmed.ncbi.nlm.nih.gov/2892446/
https://en.wikipedia.org/wiki/Cetirizine
https://pubmed.ncbi.nlm.nih.gov/2892446/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2002/19835s15,%2020346s8lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/2892446/
https://pdf.hres.ca/dpd_pm/00014643.PDF
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093629/
https://www.clinicaltrials.gov/study/NCT00863902
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093629/
https://www.clinicaltrials.gov/study/NCT00863902
https://www.clinicaltrials.gov/study/NCT00863902
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093629/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


washout period of at least 7 days separates the two dosing periods.[11]

Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0

hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[6]

Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Method: Plasma concentrations of cetirizine are determined using a validated

high-performance liquid chromatography (HPLC) method with a suitable internal standard.[6]

[12]

Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞)

are calculated from the plasma concentration-time data for each subject and formulation

using non-compartmental methods.[13]

Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax

and AUC data to assess for formulation, period, and sequence effects.[6] Bioequivalence is

concluded if the 90% confidence intervals for the ratio of the geometric means

(test/reference) for Cmax and AUC fall within the pre-defined acceptance range of 80-125%.

[6][13]

Visualizations
Diagrams of Key Processes
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Caption: ADME pathway of Cetirizine in humans.
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Caption: Experimental workflow for a Cetirizine pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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